molecular formula C8H18O3S2 B1268351 2-[(2-{2-[(2-Hydroxyethyl)sulfanyl]ethoxy}ethyl)sulfanyl]ethan-1-ol CAS No. 7426-02-0

2-[(2-{2-[(2-Hydroxyethyl)sulfanyl]ethoxy}ethyl)sulfanyl]ethan-1-ol

Cat. No. B1268351
CAS RN: 7426-02-0
M. Wt: 226.4 g/mol
InChI Key: SYLONGMLAHNVOC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organosulfur compounds often involves multistep reactions, starting from simple sulfur-containing molecules. For instance, the synthesis of 1-(4-Methoxyphenyl)-2-((5-(1-(Naphthalene-1-Yloxy)Ethyl)-[1,3,4]-Oxadiazol-2-Yl)Sulfanyl)Ethanoe, a novel heterocyclic compound, was achieved using a standard method, indicating the potential synthesis pathway for similar complex molecules (C. Shruthi et al., 2019).

Molecular Structure Analysis

The molecular structure of organosulfur compounds can be elucidated using techniques such as single crystal XRD and FTIR spectrum. For example, the crystal structure of certain sulfanyl ethanones revealed their crystallization in specific crystal systems, providing insights into the potential structure of 2-[(2-{2-[(2-Hydroxyethyl)sulfanyl]ethoxy}ethyl)sulfanyl]ethan-1-ol (C. Shruthi et al., 2019).

Chemical Reactions and Properties

Organosulfur compounds participate in various chemical reactions, such as the formation of cyclic structures through reactions with nitrogen-containing agents, indicating the reactivity of sulfur atoms in forming diverse structures (L. S. Kosolapova et al., 2013). Additionally, sulfur nucleophiles can undergo asymmetric ring openings, suggesting potential chemical reactions for our compound of interest (P. Leong, M. Lautens, 2004).

Physical Properties Analysis

The physical properties of organosulfur compounds, such as their optical and thermal properties, are crucial for their applications. For instance, the optical transparency and thermal stability of certain heterocyclic compounds provide a basis for understanding the physical properties of similar molecules (C. Shruthi et al., 2019).

Chemical Properties Analysis

The chemical properties of organosulfur compounds, including their reactivity and stability, are influenced by their molecular structure. The synthesis and reactivity studies of compounds like 1,1,1-tris(hydroxymethyl)ethane in copper-catalyzed cross-coupling reactions demonstrate the versatility and reactivity of sulfur-containing compounds (Yao‐Jung Chen, Hsin-Hung Chen, 2006).

Scientific Research Applications

Crystallography and Molecular Structure

  • The molecule 1,2-bis[(pyridin-2-ylmethyl)sulfanyl]ethane, closely related to the compound , has been crystallized, and its structure has been extensively studied. This provides insights into the molecular interactions and network structure formation relevant to similar compounds (Lennartson & McKenzie, 2011).

Chemical Reactions and Transformations

  • The reactivity of related sulfanyl compounds with 2-aminoethanol has been explored, demonstrating the potential for chemical transformations involving cleavage and formation of sulfide bonds (Timokhina & Kanitskaya, 2009).
  • Studies on the oxidation of β-hydroxy-sulfides have shown the potential for obtaining sulfoxides and ketones through oxidative processes, highlighting the versatility of such compounds in chemical synthesis (Donnici, Guimarães, & de Melo, 2003).

Synthesis and Characterization

  • Novel heterocyclic compounds, structurally related to the target compound, have been synthesized, characterized, and analyzed for their optical and thermal properties (Shruthi et al., 2019).
  • The development of a methodology for the synthesis of 2-sulfanyl-1,2-dihydro-naphthalen-1-ols, utilizing rhodium catalysis, illustrates the applicability of sulfanyl compounds in complex organic syntheses (Leong & Lautens, 2004).

Pharmacological and Biological Applications

  • The synthesis and antiprotozoal activity of novel benzimidazole derivatives, which include structural elements similar to the target compound, have been explored, indicating potential applications in medicinal chemistry (Pérez‐Villanueva et al., 2013).

Advanced Material Science

  • A study on the protection of hydroxyl groups using novel hybrid hydroxy-protecting groups derived from similar sulfanyl compounds showcases their utility in material science (Wu, Shull, & Koreeda, 1996).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-[2-[2-(2-hydroxyethylsulfanyl)ethoxy]ethylsulfanyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O3S2/c9-1-5-12-7-3-11-4-8-13-6-2-10/h9-10H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYLONGMLAHNVOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSCCOCCSCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70341013
Record name AG-G-95093
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70341013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-{2-[(2-Hydroxyethyl)sulfanyl]ethoxy}ethyl)sulfanyl]ethan-1-ol

CAS RN

7426-02-0
Record name AG-G-95093
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70341013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(2-{2-[(2-hydroxyethyl)sulfanyl]ethoxy}ethyl)sulfanyl]ethan-1-ol
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